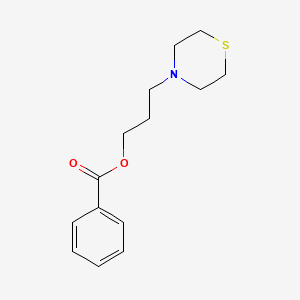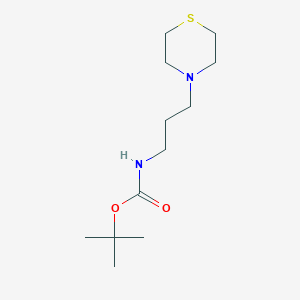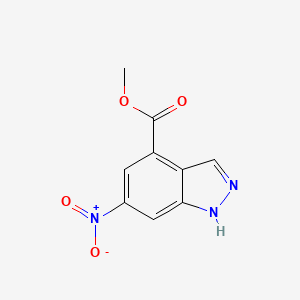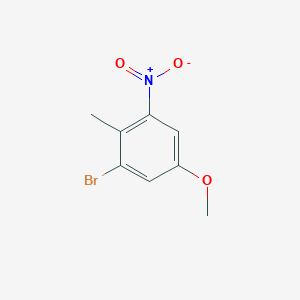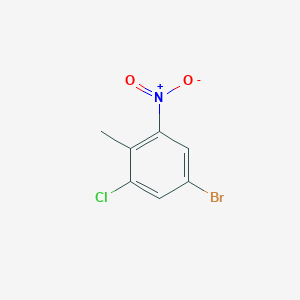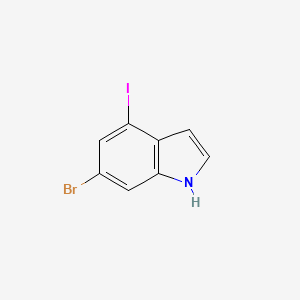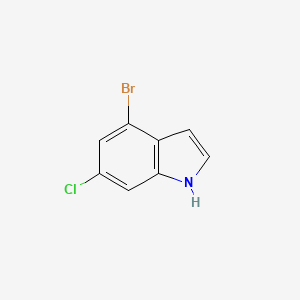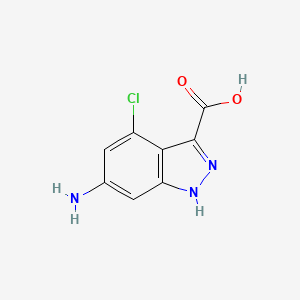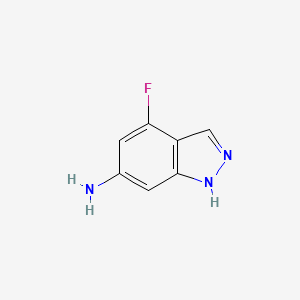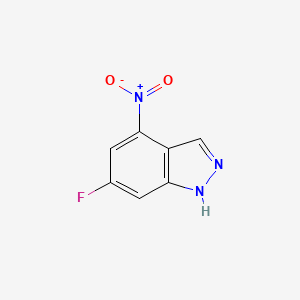
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloropropyl bromide.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-bromo-2-fluorophenol is reacted with 3-chloropropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the halogen atoms under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, resulting in the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
科学研究应用
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenated structure can enhance the bioactivity and pharmacokinetic properties of drug candidates.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals, polymers, and organic semiconductors. Its halogenated aromatic structure can impart desirable electronic and optical properties to these materials.
Chemical Biology: The compound can be employed as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions. Its halogenated structure can facilitate the incorporation of radiolabels for imaging and diagnostic applications.
Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. In material science, the compound’s electronic and optical properties can be attributed to the conjugated aromatic system and the presence of halogen atoms, which influence the molecular orbitals and energy levels.
相似化合物的比较
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can be compared with other halogenated aromatic ethers, such as:
4-Bromo-1-(3-chloropropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and properties.
4-Bromo-1-(3-chloropropoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine. The presence of iodine can enhance the compound’s reactivity due to the larger atomic size and lower bond dissociation energy.
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of fluorine. The presence of a methyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
4-bromo-1-(3-chloropropoxy)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJQCMHFQLWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181807-91-0 |
Source


|
| Record name | 4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
